[2,6-dimethyl-4-(4-toluidino)-3,4-dihydro-1(2H)-quinolinyl](4-methoxyphenyl)methanone
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Overview
Description
1-(4-Methoxybenzoyl)-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxybenzoyl and methylphenyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of [2,6-dimethyl-4-(4-toluidino)-3,4-dihydro-1(2H)-quinolinyl](4-methoxyphenyl)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of the methoxybenzoyl and methylphenyl groups can be achieved through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions require the use of catalysts such as aluminum chloride (AlCl3) and reaction conditions that favor electrophilic aromatic substitution.
Final Assembly: The final step involves the coupling of the substituted quinoline with the appropriate amine to form the desired tetrahydroquinoline derivative. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that promote amide bond formation.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound. Common reagents for these reactions include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution).
Scientific Research Applications
1-(4-Methoxybenzoyl)-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2,6-dimethyl-4-(4-toluidino)-3,4-dihydro-1(2H)-quinolinyl](4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine can be compared with similar compounds, such as:
1-(4-Methoxybenzoyl)-3,5-dimethyl-4-(4-methylphenyl)pyrazole: This compound has a pyrazole core instead of a quinoline core, leading to different chemical reactivity and biological activity.
4-(4-Methoxybenzoyl)-2,6-dimethylphenoxyacetic acid ethyl ester: This compound features an acetic acid ester group, which may influence its solubility and reactivity compared to the quinoline derivative.
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine:
The uniqueness of [2,6-dimethyl-4-(4-toluidino)-3,4-dihydro-1(2H)-quinolinyl](4-methoxyphenyl)methanone lies in its specific substitution pattern and the presence of the tetrahydroquinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5680-89-7 |
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Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5g/mol |
IUPAC Name |
[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-17-5-10-21(11-6-17)27-24-16-19(3)28(25-14-7-18(2)15-23(24)25)26(29)20-8-12-22(30-4)13-9-20/h5-15,19,24,27H,16H2,1-4H3 |
InChI Key |
DDXMTFWTSYUWID-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)C)NC4=CC=C(C=C4)C |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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